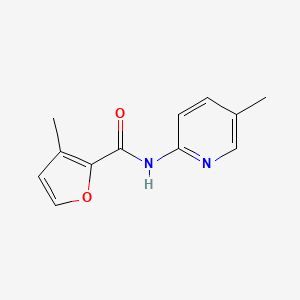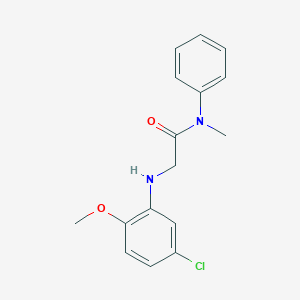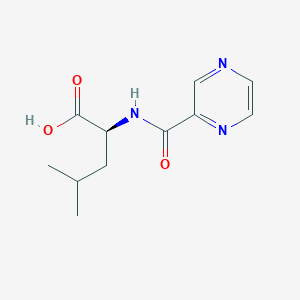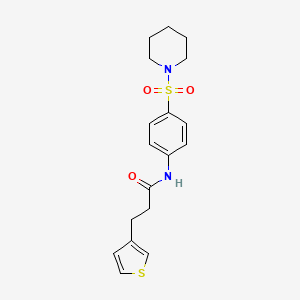![molecular formula C12H19ClN2O2S B7536593 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research. This compound is a reactive group that can be used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The ability to selectively label biomolecules with DBCO-NHS ester has made it an important tool in many areas of biology and biotechnology.
作用机制
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester reacts with primary amines on biomolecules, such as lysine residues on proteins or the amino terminus of peptides, to form a stable covalent bond. This reaction occurs rapidly and selectively, allowing for specific labeling of target biomolecules. Additionally, the reaction is biocompatible and does not require harsh conditions or toxic reagents, making it suitable for use in living systems.
Biochemical and Physiological Effects
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester does not have any known biochemical or physiological effects on its own. However, the biomolecules that are labeled with 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester may be affected by the labeling process. For example, the labeling of proteins may alter their activity or stability, depending on the location and extent of the labeling.
实验室实验的优点和局限性
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester has several advantages for use in lab experiments. It is highly selective and reacts rapidly with primary amines, allowing for specific labeling of target biomolecules. Additionally, the reaction is biocompatible and does not require harsh conditions or toxic reagents, making it suitable for use in living systems. However, there are some limitations to the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester. The labeling efficiency may be affected by the pH and concentration of the reaction components, and the labeling may alter the activity or stability of the labeled biomolecules.
未来方向
There are several future directions for the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester in scientific research. One area of interest is the development of new probes that can be conjugated to 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester for specific applications, such as imaging or drug delivery. Additionally, the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester in combination with other labeling techniques, such as click chemistry, may allow for more complex labeling strategies. Finally, the development of new methods for the synthesis of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester may improve its efficiency and reduce its cost, making it more accessible to researchers.
合成方法
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be synthesized using a variety of methods. One common approach is to react 4-chlorobenzenesulfonyl chloride with N,N-dimethylamino-2-propanol in the presence of a base, such as triethylamine, to form the intermediate 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide. This intermediate can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester.
科学研究应用
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester has a wide range of applications in scientific research. One of the most common uses is to label biomolecules for imaging and detection purposes. For example, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be conjugated to fluorescent dyes or magnetic beads and used to label proteins or nucleic acids for imaging in cells or tissues. Additionally, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be used to conjugate biomolecules to surfaces, such as microarrays or nanoparticles, for high-throughput screening or drug delivery applications.
属性
IUPAC Name |
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2S/c1-12(2,9-15(3)4)14-18(16,17)11-7-5-10(13)6-8-11/h5-8,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRFFQUDROQXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![(2R)-3-methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7536535.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)

![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)





![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)